Cas no 2361634-16-2 (Azetidin-3-ylmethyl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride)

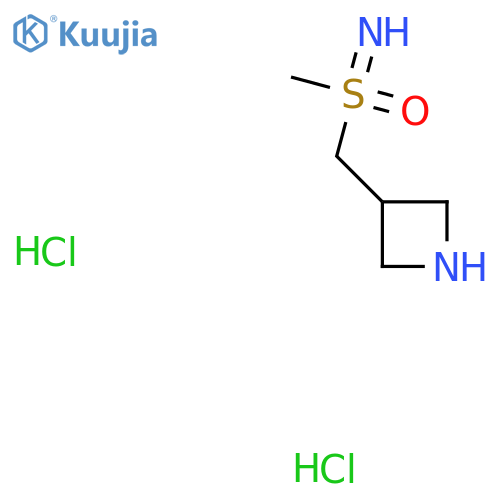

2361634-16-2 structure

商品名:Azetidin-3-ylmethyl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride

CAS番号:2361634-16-2

MF:C5H14Cl2N2OS

メガワット:221.148458003998

CID:4786956

Azetidin-3-ylmethyl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride 化学的及び物理的性質

名前と識別子

-

- Azetidin-3-ylmethyl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride

-

- インチ: 1S/C5H12N2OS.2ClH/c1-9(6,8)4-5-2-7-3-5;;/h5-7H,2-4H2,1H3;2*1H

- InChIKey: IDGTZCNSCUZILF-UHFFFAOYSA-N

- ほほえんだ: Cl.Cl.S(C)(CC1CNC1)(=N)=O

計算された属性

- せいみつぶんしりょう: 220.0203896 g/mol

- どういたいしつりょう: 220.0203896 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 191

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 221.15

- トポロジー分子極性表面積: 61.3

Azetidin-3-ylmethyl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7433962-10000mg |

[(azetidin-3-yl)methyl](imino)methyl-lambda6-sulfanone dihydrochloride |

2361634-16-2 | 95.0% | 10g |

$4421.0 | 2022-02-28 | |

| Enamine | EN300-7433962-20mg |

[(azetidin-3-yl)methyl](imino)methyl-lambda6-sulfanone dihydrochloride |

2361634-16-2 | 95.0% | 20mg |

$156.0 | 2022-02-28 | |

| Enamine | EN300-7433962-50mg |

[(azetidin-3-yl)methyl](imino)methyl-lambda6-sulfanone dihydrochloride |

2361634-16-2 | 95.0% | 50mg |

$239.0 | 2022-02-28 | |

| Enamine | EN300-7433962-100mg |

[(azetidin-3-yl)methyl](imino)methyl-lambda6-sulfanone dihydrochloride |

2361634-16-2 | 95.0% | 100mg |

$356.0 | 2022-02-28 | |

| Enamine | EN300-7433962-1.0g |

[(azetidin-3-yl)methyl](imino)methyl-lambda6-sulfanone dihydrochloride |

2361634-16-2 | 95.0% | 1.0g |

$1286.0 | 2025-03-11 | |

| Enamine | EN300-7433962-5.0g |

[(azetidin-3-yl)methyl](imino)methyl-lambda6-sulfanone dihydrochloride |

2361634-16-2 | 95.0% | 5.0g |

$3728.0 | 2025-03-11 | |

| Enamine | EN300-7433962-250mg |

[(azetidin-3-yl)methyl](imino)methyl-lambda6-sulfanone dihydrochloride |

2361634-16-2 | 95.0% | 250mg |

$509.0 | 2022-02-28 | |

| 1PlusChem | 1P028LIA-100mg |

[(azetidin-3-yl)methyl](imino)methyl-lambda6-sulfanonedihydrochloride |

2361634-16-2 | 95% | 100mg |

$614.00 | 2024-05-23 | |

| Aaron | AR028LQM-5g |

[(azetidin-3-yl)methyl](imino)methyl-lambda6-sulfanonedihydrochloride |

2361634-16-2 | 95% | 5g |

$5151.00 | 2023-12-15 | |

| 1PlusChem | 1P028LIA-500mg |

[(azetidin-3-yl)methyl](imino)methyl-lambda6-sulfanonedihydrochloride |

2361634-16-2 | 95% | 500mg |

$1301.00 | 2024-05-23 |

Azetidin-3-ylmethyl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride 関連文献

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

2361634-16-2 (Azetidin-3-ylmethyl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride) 関連製品

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量